molecular formula C19H22N2O3 B5042313 2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5042313
M. Wt: 326.4 g/mol
InChI Key: CHSQQBXJVQTFQT-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted derivatives can be obtained.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentamethylbenzoic acid
  • 4-methyl-2-nitroaniline
  • N-(4-methyl-2-nitrophenyl)benzamide

Uniqueness

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of multiple methyl groups and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-10-7-8-16(17(9-10)21(23)24)20-19(22)18-14(5)12(3)11(2)13(4)15(18)6/h7-9H,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSQQBXJVQTFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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